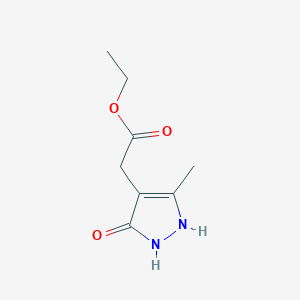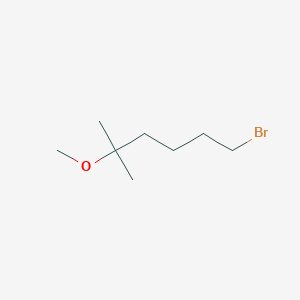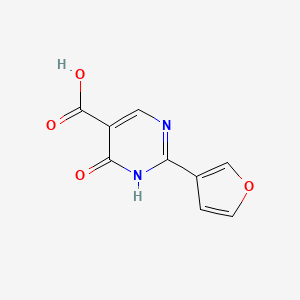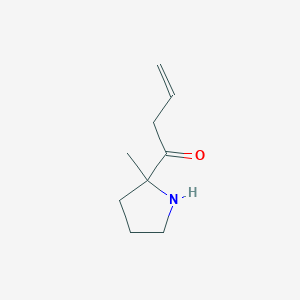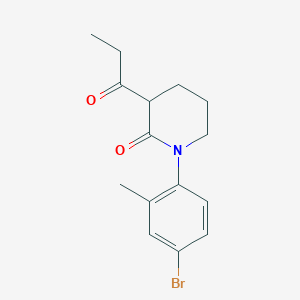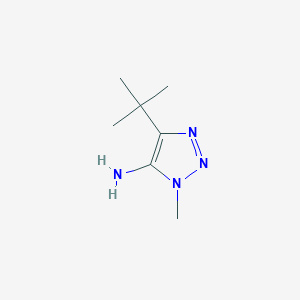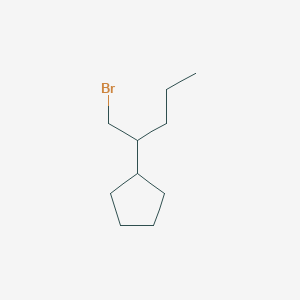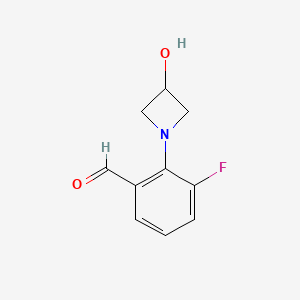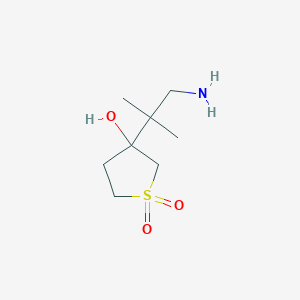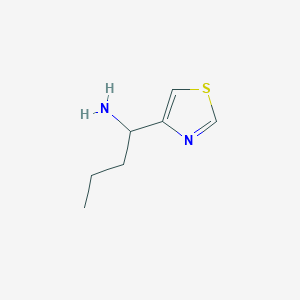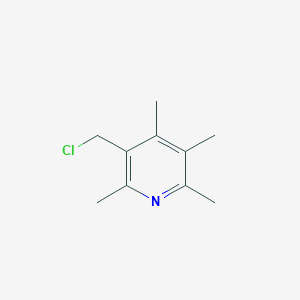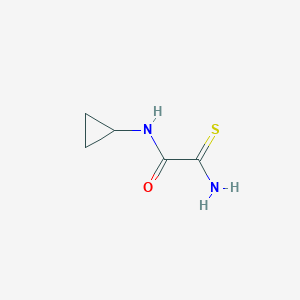![molecular formula C8H11NO2 B13168371 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of oxirane with methylamine to form 4-(methylamino)oxirane. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one can be compared with similar compounds such as:
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound has a similar oxolan ring but differs in the substituents attached to the propargyl group.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains a piperazine ring instead of a methylamino group.
3-methoxy-4-(prop-2-yn-1-ylamino)benzoic acid methyl ester: This compound has a different aromatic structure but shares the propargyl group.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[4-(methylamino)oxolan-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-8(10)6-4-11-5-7(6)9-2/h1,6-7,9H,4-5H2,2H3 |
InChI Key |
FSBTXTPQUFUNMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COCC1C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


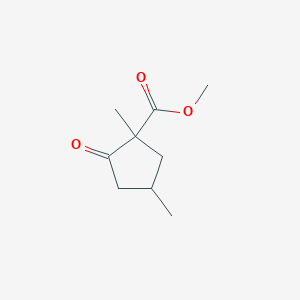
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
